5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound . The molecule also contains a 4-Hydroxypiperidin-1-yl group and a p-tolyl group .
Synthesis Analysis
The synthesis of similar compounds involves reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . Additionally, 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI(2) receptor) agonist .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using experimental techniques like X-ray diffraction (XRD) and theoretical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been monitored by thin layer chromatography . The reaction of 1- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)ethan-1-one with ethyl formate in diethyl ether in the presence of sodium methoxide has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Hydroxypiperidine has a boiling point of 108-114 °C/10 mmHg .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Molecular Docking: Qing-mei Wu et al. (2021) synthesized a structurally related compound and investigated its properties using spectroscopic methods and X-ray crystallography. The compound showed favorable interaction with SHP2 protein, suggesting potential as a molecular scaffold in drug development (Qing-mei Wu et al., 2021).
- Molecular Dynamics and Inhibitory Activity: A related compound exhibited inhibitory activity against SHP2 protein, with molecular dynamics simulations providing insights into the interactions responsible for this activity. This suggests a role in designing inhibitors for specific protein targets (Qing-mei Wu et al., 2022).
Potential Applications in Drug Discovery
- Antimicrobial Activity: M. Taha (2008) explored the antimicrobial potential of 1,2,4-triazolo and thiadiazole derivatives, indicating a broad interest in such compounds for developing new antimicrobial agents (M. Taha, 2008).
- Antitumor Activity: Research by Zhixu Zhou et al. (2021) into a compound with similarities to the query molecule revealed antitumor activity, highlighting the potential of such molecules in cancer therapy (Zhixu Zhou et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a wide range of activities including antitrypanosomal, antischistosomal, and antimicrobial activities . Further studies could also explore its potential use in the synthesis of other potent and selective agonists .
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-3-5-13(6-4-11)15(21-9-7-14(23)8-10-21)16-17(24)22-18(25-16)19-12(2)20-22/h3-6,14-15,23-24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGFIHQTVDURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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